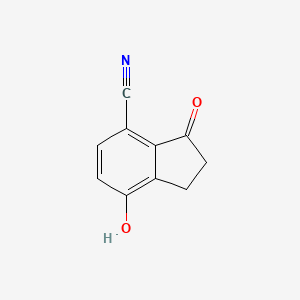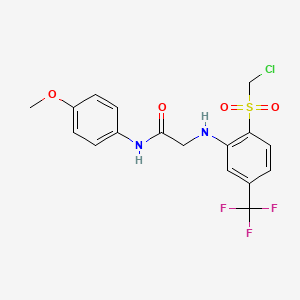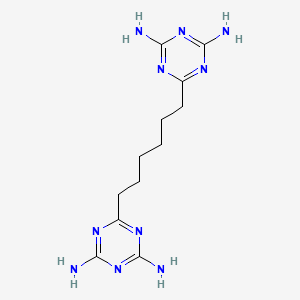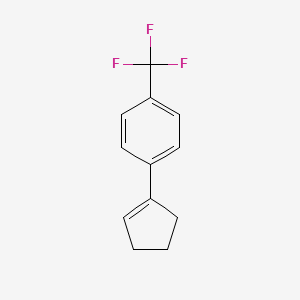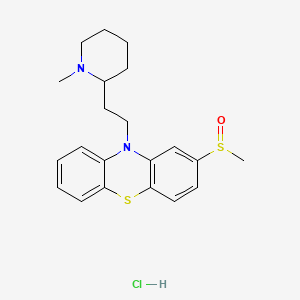
10H-Phenothiazine, 10-(2-(1-methyl-2-piperidinyl)ethyl)-2-(methylsulfinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mesoridazine hydrochloride is a phenothiazine antipsychotic used primarily in the treatment of schizophrenia, organic brain disorders, alcoholism, and psychoneuroses . It is a metabolite of thioridazine and shares similar pharmacological properties with other phenothiazines . Mesoridazine hydrochloride is known for its tranquilizing effects and ability to inhibit spontaneous motor activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of mesoridazine hydrochloride involves several key steps:
Starting Material: The process begins with 2-methylthiophenothiazine.
Protection: This compound is treated with acetic anhydride to form 10-acetyl-2-methylthiophenothiazine.
Oxidation: The protected amide is then oxidized using hydrogen peroxide.
Deprotection: The acetyl protecting group is removed using potassium carbonate in methanol solution, yielding 2-methylsulfonylphenothiazine.
Industrial Production Methods: Industrial production of mesoridazine hydrochloride follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
化学反応の分析
Types of Reactions: Mesoridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of thioridazine to mesoridazine involves oxidation.
Substitution: Alkylation reactions introduce the piperidine side chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Substitution: Sodamide and 2-(2-chloroethyl)-1-methylpiperidine are used for alkylation.
Major Products:
Oxidation: Produces mesoridazine from thioridazine.
Substitution: Results in the formation of mesoridazine hydrochloride.
科学的研究の応用
Mesoridazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reference compound in the study of phenothiazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and neuronal activity.
Medicine: Primarily used in the treatment of schizophrenia and other psychiatric disorders.
Industry: Employed in the development of antipsychotic medications and related pharmaceutical research.
作用機序
Mesoridazine hydrochloride acts by indirectly affecting the reticular formation, reducing neuronal activity without impairing its ability to activate the cerebral cortex . It exhibits central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects . These actions contribute to its tranquilizing properties and efficacy in treating psychiatric disorders .
類似化合物との比較
Thioridazine: The parent compound of mesoridazine, also used as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar effects.
Fluphenazine: A phenothiazine derivative with potent antipsychotic properties.
Uniqueness: Mesoridazine hydrochloride is unique due to its specific metabolic pathway and the balance of its pharmacological effects, making it effective in treating a range of psychiatric conditions with a distinct side effect profile .
特性
CAS番号 |
59884-26-3 |
|---|---|
分子式 |
C21H27ClN2OS2 |
分子量 |
423.0 g/mol |
IUPAC名 |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine;hydrochloride |
InChI |
InChI=1S/C21H26N2OS2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H |
InChIキー |
IXTOSJVLICGBLQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
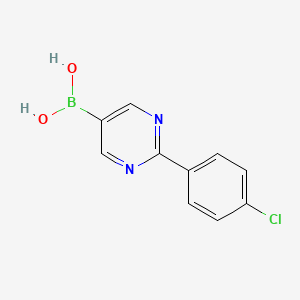
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
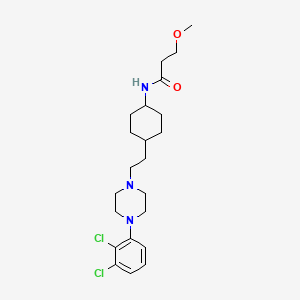
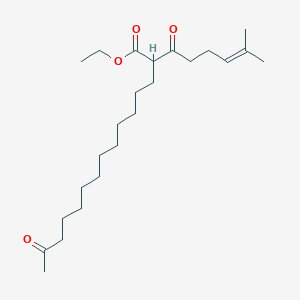
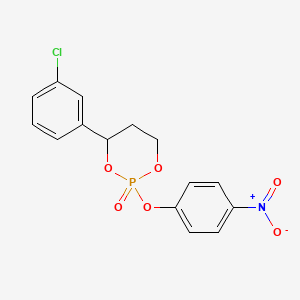
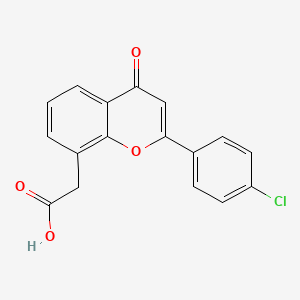
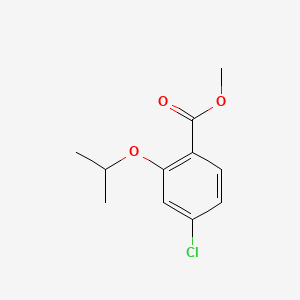
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
